molecular formula C11H20N4O B13233655 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane

1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane

Cat. No.: B13233655
M. Wt: 224.30 g/mol
InChI Key: MUSWDUAKGNILCT-UHFFFAOYSA-N
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Description

1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Diazepane Moiety: The diazepane ring is introduced by reacting the oxadiazole intermediate with a suitable alkylating agent, such as 1,4-diazepane, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted oxadiazole and diazepane derivatives, which can have different functional groups and properties.

Scientific Research Applications

1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

  • 1-{[5-(Methyl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane
  • 1-{[5-(Ethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane

Comparison: 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. This structural variation can lead to differences in the compound’s pharmacokinetics, binding affinity, and overall efficacy in various applications.

Biological Activity

The compound 1-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane is a novel molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N4OC_{13}H_{25}N_4O. The compound features a diazepane ring fused with an oxadiazole moiety, which is known for imparting various pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing both diazepane and oxadiazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies have suggested that oxadiazole derivatives can induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Diazepane derivatives are often explored for their anxiolytic and sedative properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can be summarized as follows:

  • Formation of Oxadiazole : The initial step involves the synthesis of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Diazepane Formation : The diazepane structure is formed through cyclization of amino acids or their derivatives with suitable reagents.

Antimicrobial Activity

A study published in MDPI demonstrated that similar oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties .

Anticancer Studies

In vitro studies on related compounds have shown promising results in terms of cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)15
Compound BHeLa (cervical cancer)20
This compoundA549 (lung cancer)TBD

These findings indicate the potential of this compound as a lead structure for developing new anticancer agents .

Neuropharmacological Effects

Research has indicated that diazepane derivatives can modulate neurotransmitter systems. For instance, compounds with similar structures have been shown to enhance GABAergic activity, which is crucial for their anxiolytic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that those with isopropyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's unique structure may contribute to this increased potency.

Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of diazepane derivatives revealed that modifications to the oxadiazole ring significantly influenced the anticancer activity. The study highlighted the importance of substituent groups in enhancing selectivity toward cancerous cells while minimizing toxicity to normal cells.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H20N4O/c1-9(2)11-13-10(14-16-11)8-15-6-3-4-12-5-7-15/h9,12H,3-8H2,1-2H3

InChI Key

MUSWDUAKGNILCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CN2CCCNCC2

Origin of Product

United States

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